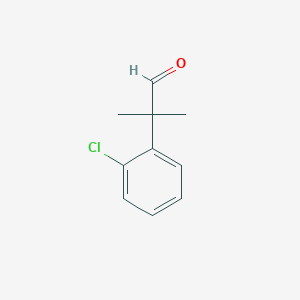

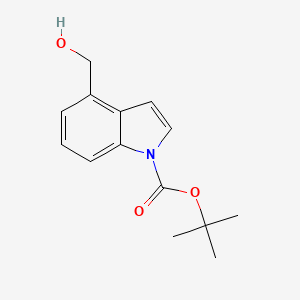

叔丁基 4-(羟甲基)-1H-吲哚-1-羧酸酯

描述

The compound tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds and pharmaceutical intermediates. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl compounds and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Several papers describe the synthesis of tert-butyl compounds with different substituents. For instance, an enantioselective synthesis of a tert-butyl compound using iodolactamization as a key step is detailed, which could be relevant to the synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate . Another paper discusses the synthesis of a tert-butyl compound from L-cystine, which involves steps like acetonization and Boc protection . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often complex due to the presence of bulky substituents. For example, the crystal and molecular structure of a tert-butyl piperidine derivative was determined, showing that bulky substituents can hinder the formation of intermolecular hydrogen bonds . Similarly, the molecular structure of tert-butyl indoline and indole derivatives was studied using DFT and X-ray crystallography, which could provide insights into the structural aspects of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl compounds can be influenced by the presence of different functional groups. For instance, the presence of a boronate group in a tert-butyl compound can introduce nucleophilic character, as seen in the synthesis of tert-butyl piperidine and indoline derivatives . These studies could shed light on the potential reactivity of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are often determined by their molecular structure and substituents. For example, the presence of tert-butyl groups can impart hydrophobic character to a molecule, as seen in the synthesis of a Ti complex with tert-butyl phenol . The NMR and IR spectra of tert-butyl piperidine derivatives have also been analyzed, providing information on the impact of substituents on chemical shifts and intramolecular interactions . These analyses could be relevant to understanding the properties of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate.

科学研究应用

抗氧化研究

对合成酚类抗氧化剂的研究,它们与叔丁基 4-(羟甲基)-1H-吲哚-1-羧酸酯具有一些结构相似性,突出了它们在各种工业和商业产品中的广泛应用,以延缓氧化反应和延长产品保质期。这些研究提供了对这些化合物的环境出现、人体接触和毒性的见解,表明叔丁基 4-(羟甲基)-1H-吲哚-1-羧酸酯在了解其行为和影响方面的潜在研究角度,在类似的背景下(刘和马伯里,2020)。

环境科学和生物降解

对有机化合物(如甲基叔丁基醚 (MTBE) 和叔丁醇)在环境中的分解和生物降解的研究表明叔丁基 4-(羟甲基)-1H-吲哚-1-羧酸酯的应用领域相关。这些研究探讨了微生物降解的机制和效率以及这些化合物在土壤和地下水中的归宿,表明探索叔丁基 4-(羟甲基)-1H-吲哚-1-羧酸酯的环境归宿和生物降解性的潜力(Hsieh 等,2011)。

有机合成和催化

某些叔丁基化合物在有机合成中的作用,特别是作为复杂分子合成的中间体,已有充分的文献记载。这表明叔丁基 4-(羟甲基)-1H-吲哚-1-羧酸酯在新型合成路线、催化以及药品和精细化学品生产开发中的潜在研究应用。对类似化合物的研究探索了它们在合成药物和其他增值化学品中的用途,表明叔丁基 4-(羟甲基)-1H-吲哚-1-羧酸酯在促进或改进合成工艺中可能的应用领域(Mi,2015)。

安全和危害

The safety and hazards associated with “tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate” are not directly available. However, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds89.

未来方向

The future directions for “tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate” are not explicitly mentioned in the available literature. However, tert-butyl compounds are often used in organic chemistry and could potentially be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial applications10.

属性

IUPAC Name |

tert-butyl 4-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSQCCTUAQIQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478577 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

CAS RN |

220499-12-7 | |

| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220499-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)